氟托帕安定

描述

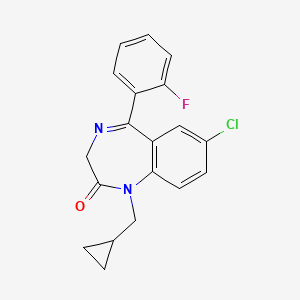

Flutoprazepam is a small molecule drug developed by Nihon Generic . It is a GABAAR agonist and is typically used for the treatment of severe insomnia . It may also be used for treating stomach ulcers . It does not fall under the international Convention on Psychotropic Substances of 1971, and is currently unscheduled in the United States .

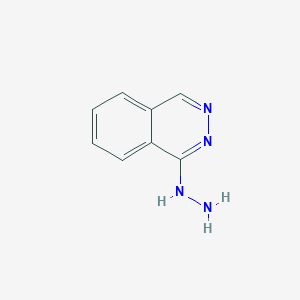

Synthesis Analysis

The synthesis of benzodiazepines, including flutoprazepam, has been described in the context of a continuous flow synthesis . This method involves the use of aminobenzophenones to produce six benzodiazepines .Molecular Structure Analysis

Flutoprazepam has the molecular formula C19H16ClFN2O . Its molecular weight is 342.80 g/mol .Chemical Reactions Analysis

The pharmacokinetics of flutoprazepam and its active N-desalkyl metabolite were determined using GC-MS and HPLC techniques . The concentrations of unchanged flutoprazepam in serum were extremely low and declined rapidly to undetectable levels within 6–9 hours after dosing . The serum concentration of the N-dealkylated metabolite was much greater than that of the parent compound .Physical And Chemical Properties Analysis

The physical stability of drug products like Flutoprazepam depends upon physical properties such as appearance, discoloration, polymorphism, changes in viscosity, adsorption of drug, precipitation, and growth of microorganisms .科学研究应用

药代动力学

氟托帕安定是一种新型的苯二氮卓类药物 . 在 8 名正常受试者中测定了氟托帕安定及其活性 N-脱烷基代谢物的单剂量药代动力学 . 血清中未改变的氟托帕安定浓度极低,并在给药后 6-9 小时内迅速下降至检测不到的水平 . N-脱烷基代谢物的血清浓度远高于母体化合物 .

失眠治疗

氟托帕安定是 GABAAR 激动剂,通常用于治疗严重失眠. 它是日本通用的一个小分子药物.

胃溃疡治疗

合法使用

氟托帕安定只能由医疗专业人员和用于大学研究目的合法使用 . 药剂师可以根据处方开具该药物 .

肝脏影响分析

由于其化学类别,研究倾向于与其他苯二氮卓类药物更一致. 苯二氮卓类药物对肝脏基因表达谱的影响已得到研究,表明这些药物如何影响药物清除相关的基因网络.

神经心脏调节

对包括咪达唑仑、地西泮和劳拉西泮在内的静脉注射苯二氮卓类药物的研究表明了它们对自主神经心脏调节的影响. 鉴于氟托帕安定与其他苯二氮卓类药物的药理学相似性,这些研究提供了有关氟托帕安定可能如何影响心率变异性和自主神经控制的见解.

作用机制

Target of Action

Flutoprazepam, a benzodiazepine derivative, primarily targets the benzodiazepine receptors BNZ1 and BNZ2 . These receptors are thought to be coupled to gamma-aminobutyric acid-A (GABAA) receptors . BNZ1 mediates sleep, while BNZ2 affects muscle relaxation, anticonvulsant activity, motor coordination, and memory .

Mode of Action

Flutoprazepam binds nonspecifically to benzodiazepine receptors, enhancing the effects of GABA by increasing GABA affinity for the GABA receptor . This binding opens the chloride channel within the receptor, resulting in a hyperpolarized cell membrane that prevents further excitation of the cell .

Biochemical Pathways

The primary biochemical pathway affected by flutoprazepam involves the potentiation of GABA neurotransmission, which leads to increased inhibitory effects in the central nervous system . This results in sedative, hypnotic, anxiolytic, and muscle relaxant effects .

Pharmacokinetics

Following a 2 mg dose of flutoprazepam, the concentrations of unchanged flutoprazepam in serum were extremely low (below 5 ng/ml at 2 h) and declined rapidly to undetectable levels within 6–9 h after dosing . The serum concentration of the N-dealkylated metabolite (N-desalkylflurazepam) was much greater than that of the parent compound . This metabolite appeared in serum rapidly (within 2 h), reached a peak between 2 and 12 h, and declined slowly, with an elimination half-life of about 90 h on average .

Result of Action

The molecular and cellular effects of flutoprazepam’s action include increased inhibitory neurotransmission, leading to sedation, hypnosis, anxiety reduction, and muscle relaxation . It is suggested that unchanged flutoprazepam is unlikely to contribute significantly to clinical effects and that the drug exerts its therapeutic activity through conversion to the slowly eliminated N-desalkyl metabolite .

安全和危害

Flutoprazepam is harmful if swallowed and in contact with skin . In Singapore, it is a Class C-Schedule II drug under the Misuse of Drugs Act . In Thailand, it is a Schedule III psychotropic substance . In Hong Kong, it is regulated under Schedule 1 of Hong Kong’s Chapter 134 Dangerous Drugs Ordinance .

生化分析

Biochemical Properties

Flutoprazepam plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts on the gamma-aminobutyric acid (GABA) receptors in the brain, specifically the GABA_A subtype . By binding to these receptors, Flutoprazepam enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of the neuronal membrane . This interaction results in the sedative, anxiolytic, and anticonvulsant effects observed with Flutoprazepam use.

Cellular Effects

Flutoprazepam influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The binding of Flutoprazepam to GABA_A receptors leads to the inhibition of neuronal excitability, which can alter the expression of genes involved in neurotransmission and synaptic plasticity . Additionally, Flutoprazepam’s effects on cellular metabolism include changes in energy production and utilization, as well as alterations in the synthesis and degradation of neurotransmitters .

Molecular Mechanism

The molecular mechanism of Flutoprazepam involves its binding interactions with GABA_A receptors. Flutoprazepam binds to a specific site on the GABA_A receptor complex, distinct from the GABA binding site . This binding enhances the receptor’s affinity for GABA, leading to increased chloride ion influx and hyperpolarization of the neuronal membrane . The resulting inhibition of neuronal excitability contributes to the drug’s sedative, anxiolytic, and anticonvulsant effects. Additionally, Flutoprazepam’s long-acting active metabolites, such as N-desalkylflurazepam, contribute to its prolonged effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Flutoprazepam change over time due to its stability, degradation, and long-term effects on cellular function. Following administration, Flutoprazepam is rapidly absorbed and metabolized into its active metabolites . The serum concentration of the parent compound declines rapidly, while the concentration of its active metabolite, N-desalkylflurazepam, remains elevated for an extended period . This metabolite has a long elimination half-life of approximately 90 hours, contributing to the prolonged effects of Flutoprazepam . Mild central nervous system effects are observed within the first few hours of administration but diminish over time .

Dosage Effects in Animal Models

The effects of Flutoprazepam vary with different dosages in animal models. At lower doses, Flutoprazepam exhibits anxiolytic and sedative effects, while higher doses can lead to pronounced sedation, muscle relaxation, and anticonvulsant effects . Toxic or adverse effects, such as respiratory depression and motor impairment, may occur at high doses . The threshold for these effects varies depending on the species and individual sensitivity of the animal models used in the studies .

Metabolic Pathways

Flutoprazepam undergoes extensive metabolism in the liver, primarily through N-dealkylation and hydroxylation . The primary active metabolite, N-desalkylflurazepam, is formed through N-dealkylation and contributes significantly to the drug’s therapeutic effects . Additional metabolites, such as 3-hydroxy-flutoprazepam and N-desalkyl-3-hydroxy-flutoprazepam, are also formed but are present at lower concentrations . These metabolic pathways involve various enzymes, including cytochrome P450 isoenzymes .

Transport and Distribution

Flutoprazepam is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . The drug and its metabolites are highly lipophilic, allowing them to cross cell membranes easily and accumulate in lipid-rich tissues . Flutoprazepam is extensively bound to plasma proteins, which facilitates its distribution throughout the body . The drug’s distribution is influenced by factors such as blood flow, tissue permeability, and the presence of specific transporters .

Subcellular Localization

The subcellular localization of Flutoprazepam and its metabolites is primarily within the central nervous system, where they exert their pharmacological effects . Flutoprazepam and its metabolites are found in various cellular compartments, including the cytoplasm and the membranes of neurons . The drug’s localization is influenced by its lipophilicity and the presence of specific targeting signals or post-translational modifications that direct it to specific compartments or organelles .

属性

IUPAC Name |

7-chloro-1-(cyclopropylmethyl)-5-(2-fluorophenyl)-3H-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClFN2O/c20-13-7-8-17-15(9-13)19(14-3-1-2-4-16(14)21)22-10-18(24)23(17)11-12-5-6-12/h1-4,7-9,12H,5-6,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFVXPDXXVSGEPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C(=O)CN=C(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20180631 | |

| Record name | Flutoprazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25967-29-7 | |

| Record name | Flutoprazepam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25967-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flutoprazepam [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025967297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flutoprazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUTOPRAZEPAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GHY1101MM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

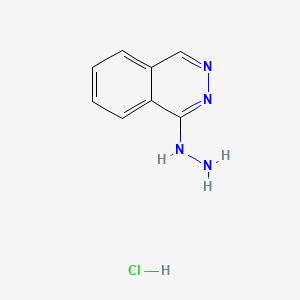

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(8-fluoro-5H-[1]benzoxepino[4,3-b]pyridin-11-ylidene)piperidin-1-yl]propanoic acid](/img/structure/B1673414.png)

![1-Phenyl-3-[[3-(trifluoromethyl)phenyl]imino]-1h-indol-2-one](/img/structure/B1673417.png)

![(E)-4-[(2-methoxycarbonyl-5-thiophen-2-ylthiophen-3-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B1673419.png)

![[4-(9H-fluoren-9-yl)piperazin-1-yl]-(6-fluoro-4H-1,3-benzodioxin-8-yl)methanone](/img/structure/B1673420.png)

![[(1S,4S,5S)-4-[2,6-Dimethoxy-4-(2-methyloctan-2-yl)phenyl]-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methanol](/img/structure/B1673421.png)